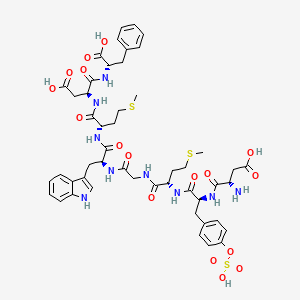

Cholecystokinin (26-33)

Description

Overview of Cholecystokinin (B1591339) (CCK) as a Neuropeptide and Hormone

Cholecystokinin (CCK) is a peptide that functions both as a hormone in the gastrointestinal system and as a neuropeptide in the central nervous system. wikipedia.orgebi.ac.uk In the digestive system, CCK is primarily secreted by enteroendocrine cells (I-cells) in the mucosal lining of the small intestine, particularly the duodenum and jejunum. wikipedia.orgpancreapedia.org Its release is triggered by the presence of fats and proteins from ingested food. ebsco.com As a hormone, CCK plays a crucial role in digestion by stimulating the pancreas to release digestive enzymes and the gallbladder to contract and release bile. wikipedia.orgpancreapedia.orgebsco.com It also inhibits gastric emptying, which helps regulate the flow of partially digested food into the small intestine. wikipedia.orgnih.gov

Beyond its digestive functions, CCK is one of the most abundant neuropeptides in the central nervous system. wikipedia.orgnih.gov It is found in high concentrations in various brain regions, including the cerebral cortex, hippocampus, and amygdala. nih.govsigmaaldrich.comthomassci.com In the brain, CCK acts as a neurotransmitter, modulating the activity of other neurotransmitters like dopamine (B1211576). sigmaaldrich.comthomassci.com Its neurological roles are diverse and include involvement in satiety, anxiety, memory processes, and pain perception. nih.govsigmaaldrich.comthomassci.com

Significance of Cholecystokinin (26-33) as a Major Bioactive Form in Brain and Periphery

The full preprohormone for cholecystokinin is a 115-amino acid peptide that is processed into several smaller, active fragments. wikipedia.orgthomassci.com These fragments vary in length, including CCK-58, CCK-33, CCK-22, and CCK-8. nih.govregionh.dkoup.com Among these, Cholecystokinin (26-33), or CCK-8, is recognized as the most potent and major form of CCK in both the brain and the periphery. sigmaaldrich.comthomassci.com

The biological activity of the various CCK peptides is attributed to their C-terminal end, with the sulfated octapeptide CCK-8 being the predominant form in the central nervous system. wikipedia.orgregionh.dk Research has shown that while various forms of CCK circulate in the plasma, CCK-8 and CCK-33 are the predominant ones. nih.gov The significance of CCK-8 lies in its high affinity for CCK receptors, particularly the CCK-A and CCK-B receptors, through which it exerts its diverse physiological effects. regionh.dk The degradation of CCK-8 has also been a subject of study, with research indicating that it is metabolized by neural membranes. nih.gov

Table 1: Major Bioactive Forms of Cholecystokinin

| Form | Number of Amino Acids | Primary Location |

|---|---|---|

| CCK-58 | 58 | Plasma nih.govregionh.dk |

| CCK-33 | 33 | Plasma, Intestine nih.govoup.comtermedia.pl |

| CCK-22 | 22 | Plasma nih.govregionh.dk |

| CCK-8 (26-33) | 8 | Brain, Periphery sigmaaldrich.comthomassci.comregionh.dk |

Historical Perspectives in Cholecystokinin Research and Discovery

The journey to understanding cholecystokinin began in 1928 when Andrew Conway Ivy and Eric Oldberg discovered a substance in intestinal extracts that caused gallbladder contraction, which they named "cholecystokinin". pancreapedia.orgebsco.com A few years later, in 1943, another research group identified a hormone they called "pancreozymin" for its ability to stimulate pancreatic enzyme secretion. wikipedia.org It was later determined that cholecystokinin and pancreozymin were, in fact, the same hormone. wikipedia.org

For a significant period, CCK was primarily considered a gut hormone. ebsco.com A major breakthrough occurred in the 1970s when it was discovered that CCK was also present in the brain, establishing its role as a neuropeptide. nih.gov In 1968, Swedish biochemists J. Erik Jorpes and Viktor Mutt successfully determined the amino acid sequence of porcine cholecystokinin, revealing it to be a peptide of 33 amino acids. wikipedia.org Subsequent research led to the identification of various molecular forms of CCK, including the highly potent octapeptide fragment, CCK-8. nih.govnih.gov

Table 2: Timeline of Key Discoveries in Cholecystokinin Research

| Year | Discovery | Researchers |

|---|---|---|

| 1928 | Discovery of a gallbladder-contracting substance named cholecystokinin. pancreapedia.orgebsco.com | A.C. Ivy and E. Oldberg |

| 1943 | Discovery of "pancreozymin," a hormone stimulating pancreatic secretion. wikipedia.org | A.A. Harper and H.S. Raper |

| 1968 | Determination of the amino acid sequence of porcine cholecystokinin (CCK-33). wikipedia.org | J.E. Jorpes and V. Mutt |

| Late 1970s | Discovery of CCK in the vertebrate brain, establishing it as a neuropeptide. nih.gov | Vanderhaeghen et al. |

Properties

CAS No. |

80980-81-0 |

|---|---|

Molecular Formula |

C49H61N9O17S3 |

Molecular Weight |

1144.3 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C49H61N9O17S3/c1-76-18-16-34(54-46(67)36(56-43(64)32(50)23-41(60)61)20-28-12-14-30(15-13-28)75-78(72,73)74)44(65)52-26-40(59)53-37(22-29-25-51-33-11-7-6-10-31(29)33)47(68)55-35(17-19-77-2)45(66)57-38(24-42(62)63)48(69)58-39(49(70)71)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,51H,16-24,26,50H2,1-2H3,(H,52,65)(H,53,59)(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,69)(H,60,61)(H,62,63)(H,70,71)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 |

InChI Key |

SDJPEEZPMPFEON-YRVFCXMDSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Molecular Biology and Biochemistry of Cholecystokinin 26 33

Biosynthesis and Post-Translational Processing of Procholecystokinin

The journey from the initial gene product to the biologically active CCK-8 involves a cascade of enzymatic modifications within the regulated secretory pathway. These modifications include tyrosine sulfation, endoproteolytic cleavages, carboxypeptidase trimming, and C-terminal amidation.

Endoproteolytic Cleavage Pathways

The conversion of pro-CCK to its various active forms, including CCK-8, is accomplished through a series of endoproteolytic cleavages at specific mono- and dibasic sites. This process is tissue-specific, leading to different major forms of CCK in different locations. For instance, the brain primarily produces CCK-8, whereas peripheral tissues produce larger forms like CCK-58.

Evidence suggests that these cleavages occur in a specific, sequential order and may follow parallel pathways. For example, CCK-58 can be cleaved to generate both CCK-33 and CCK-22, and CCK-8 is likely derived from the further cleavage of CCK-33. The enzymes responsible for these cleavages are prohormone convertases (PCs), such as PC1 and PC2. Studies have shown that PC1 is likely involved in the production of CCK-8, while PC2 and PC5 may be more involved in generating CCK-22.

Trimming by Carboxypeptidases and C-Terminal Amidation

Following endoproteolytic cleavage, the resulting peptide intermediates undergo further processing. Carboxypeptidases, such as Carboxypeptidase E, trim basic residues from the C-terminus of the peptide. This trimming is a prerequisite for the final and essential step of C-terminal amidation.

The amidation process is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM) and involves the conversion of a C-terminal glycine (B1666218) residue into an amide group. This amidation is crucial for the biological activity of CCK peptides. Disruption of the cleavage site preceding the amidation signal can completely block the production of amidated products.

Tissue-Specific Processing and Isoform Heterogeneity

The differential expression and activity of processing enzymes in various tissues lead to a significant heterogeneity of CCK isoforms. The gastrointestinal tract, for example, contains a mixture of larger CCK forms such as CCK-58, CCK-39, and CCK-33, in addition to CCK-8. In contrast, the brain predominantly contains the smaller CCK-8 form, which functions as a neurotransmitter. This tissue-specific processing ensures that the appropriate forms of CCK are available to fulfill their distinct physiological roles in different parts of the body.

Enzymatic Degradation and Inactivation Pathways of Cholecystokinin (B1591339) (26-33)

The biological actions of CCK-8 are terminated by enzymatic degradation. In the brain, this inactivation is primarily carried out by a specific serine endopeptidase.

Characterization of Serine Endopeptidase Activity in the Brain

Research has identified a serine endopeptidase as the major enzyme responsible for inactivating endogenous CCK-8 in the brain. Studies using rat and human cerebral cortex slices have shown that a significant portion of released CCK-8 is rapidly degraded. This degradation can be prevented by serine protease inhibitors.

Identification of Specific Cleavage Sites and Major Metabolites

The enzymatic breakdown of CCK-8 is a complex process involving multiple cleavage sites, leading to a variety of metabolites. The degradation primarily occurs in plasma and across several vascular beds, including those of the kidney, liver, brain, and gut. nih.gov The liver, in particular, is a major site of CCK-8 metabolism, where it undergoes extensive breakdown following hepatic extraction. nih.gov

In vitro studies using human and rat plasma have been instrumental in identifying the products of CCK-8 degradation. High-pressure liquid chromatography (HPLC) has been employed to separate and identify the resulting peptide fragments. nih.gov A significant metabolite identified is the CCK tetrapeptide (CCK-4), which corresponds to the C-terminal portion of CCK-8. nih.gov The generation of this fragment points to cleavage events occurring at the N-terminal side of the peptide.

The degradation of CCK-8 is not a single-rate process, suggesting the involvement of multiple enzymatic systems. nih.gov The sulfated form of CCK-8, which is the predominant biologically active form, is degraded more slowly than its unsulfated counterpart in plasma. nih.gov This indicates that the sulfate (B86663) group on the tyrosine residue may offer some protection against enzymatic cleavage.

While larger forms of cholecystokinin, such as CCK-33, are processed to yield CCK-8, this is a biosynthetic step rather than a catabolic one. nih.gov The catabolism specifically refers to the breakdown of the CCK-8 molecule itself into smaller fragments.

Table 1: Major Metabolites of Cholecystokinin (26-33) Catabolism

| Metabolite | Parent Compound | Implied Cleavage Site(s) |

|---|---|---|

| CCK-4 (Trp-Met-Asp-Phe-NH₂) | Cholecystokinin (26-33) | Cleavage between Met and Gly |

This table is interactive and can be sorted by column.

Role of Aminopeptidases and Neprilysin in Peptide Catabolism

The catabolism of Cholecystokinin (26-33) is predominantly carried out by specific peptidases, with aminopeptidases and neprilysin playing crucial roles.

Aminopeptidases: A major pathway for the inactivation of CCK-8 involves the sequential removal of amino acids from the N-terminus, a process mediated by aminopeptidases. nih.gov The significant role of these enzymes is evidenced by the fact that aminopeptidase (B13392206) inhibitors, such as bestatin (B1682670) and puromycin, can inhibit the cleavage of CCK-8 in plasma. nih.gov This enzymatic action leads to the formation of N-terminally truncated fragments. The initial cleavage likely occurs at the Asp-Tyr bond, leading to the release of the N-terminal aspartate residue.

The combined actions of aminopeptidases and neprilysin ensure the rapid and efficient degradation of CCK-8, which is essential for the precise temporal control of its physiological effects. The susceptibility of CCK-8 to these peptidases results in a short plasma half-life. nih.gov

Table 2: Key Enzymes in Cholecystokinin (26-33) Catabolism

| Enzyme Class | Specific Enzyme(s) | Type of Cleavage | Effect on CCK (26-33) |

|---|---|---|---|

| Aminopeptidases | Aminopeptidase A | Exopeptidase (N-terminal) | Sequential removal of N-terminal amino acids |

| Metalloproteases | Neprilysin (NEP) | Endopeptidase | Cleavage of internal peptide bonds |

This table is interactive and can be sorted by column.

Cholecystokinin Receptor Systems and Ligand Interactions

Cholecystokinin (B1591339) Receptor Subtypes (CCK1R and CCK2R)

CCK1R and CCK2R, formerly known as CCK-A (alimentary) and CCK-B (brain) respectively, are the two subtypes of cholecystokinin receptors. 7tmantibodies.com CCK1R has a high affinity for sulfated CCK peptides, while showing a 500- to 1,000-fold lower affinity for non-sulfated CCK and gastrin. nih.govfrontiersin.org In contrast, CCK2R binds with high affinity to both sulfated and non-sulfated CCK and gastrin, as it recognizes the common C-terminal tetrapeptide-amide sequence. nih.gov7tmantibodies.comnih.gov

The distinct physiological functions modulated by CCK1R and CCK2R are largely determined by their differential expression throughout the body. CCK1R is predominantly found in peripheral tissues, particularly within the gastrointestinal system, while CCK2R is the primary subtype in the central nervous system. wikipedia.orgsemanticscholar.orgresearchgate.net

CCK1R is highly expressed in organs such as the pancreas and gallbladder, where it is involved in stimulating pancreatic secretion and gallbladder contraction. nih.govnih.gov It is also found in the gastrointestinal tract, peripheral nervous system, and specific brain regions like the area postrema, the nucleus tractus solitarius, and the hypothalamus. nih.govsemanticscholar.org

CCK2R is abundantly expressed in the brain, especially in the cortex, limbic structures (including the amygdala and hippocampus), and the nucleus accumbens, where it plays a role in regulating anxiety, memory, and nociception. nih.govwikipedia.orgcdnsciencepub.com It is also expressed in the stomach, where it mediates gastric acid secretion. nih.gov

Table 1: Primary Distribution of Cholecystokinin Receptor Subtypes

| Receptor Subtype | Primary Locations | Key Associated Functions |

| CCK1R | Pancreas, Gallbladder, Gastrointestinal Tract, Vagal Afferents | Pancreatic enzyme secretion, Gallbladder contraction, Satiety signaling |

| CCK2R | Central Nervous System (Cortex, Hippocampus, Amygdala), Stomach | Anxiety, Memory, Gastric acid secretion |

The binding pocket in CCK1R is uniquely adapted to recognize and bind the sulfated tyrosine (TYS) residue of CCK peptides. This pocket features positively charged and polar residues, such as Arginine (R197) and Asparagine (N98), which form hydrogen bonds with the negatively charged sulfonic acid group of the TYS. nih.govresearchgate.net This electrostatic interaction is a critical determinant of high-affinity binding to CCK1R. researchgate.net

Conversely, the corresponding TYS-binding pocket in CCK2R is wider, more hydrophobic, and more accessible to the solvent. nih.gov It is formed by residues including Proline (P114), Phenylalanine (F120), and Glutamine (Q204). researchgate.net The absence of the key charged residues found in CCK1R explains why CCK2R does not discriminate between sulfated and non-sulfated ligands. nih.govnih.gov

Ligand Binding Mechanisms of Cholecystokinin (26-33)

The interaction of Cholecystokinin (26-33), also known as CCK-8, with its receptors is a dynamic process involving conformational changes in both the ligand and the receptor, governed by specific molecular interactions.

In solution, Cholecystokinin (26-33) preferentially exists in folded conformations, characterized by beta and gamma turns. nih.gov Upon binding, the peptide adopts an extended conformation, allowing its C-terminal end to insert deeply into the transmembrane core of the receptor, while the N-terminus is oriented towards the extracellular space. plos.org The entire peptide engages the receptor through a series of electrostatic and hydrophobic interactions involving residues from the extracellular loops and transmembrane helices. researchgate.net This binding event induces conformational changes in the receptor, which are essential for its activation and subsequent G protein coupling. nih.govresearchgate.net

The high-affinity and selective binding of Cholecystokinin (26-33) to CCK1R is critically dependent on the recognition of its sulfated tyrosine residue. 7tmantibodies.comnih.gov This recognition is mediated by specific amino acids within the CCK1R binding pocket. Structural and mutagenesis studies have identified two key residues: Asparagine at position 98 (N98) and Arginine at position 197 (R197) in the second extracellular loop (ECL2). researchgate.net These residues form specific hydrogen bonds with the sulfonic acid group of the sulfated tyrosine, anchoring the ligand in the binding pocket. researchgate.net Mutations of these residues have been shown to virtually eliminate the high-affinity binding of sulfated CCK-8, confirming their essential role. nih.gov

Table 2: Key Residues in CCK1R for Sulfated Tyrosine Recognition

| Residue | Location | Interaction with Sulfated Tyrosine |

| N98 | Transmembrane Helix 2 | Forms hydrogen bond with sulfonic acid group |

| R197 | Extracellular Loop 2 | Forms hydrogen bond with sulfonic acid group |

In contrast to CCK1R, the CCK2R's interaction with its ligands is primarily dependent on the C-terminal tetrapeptide-amide sequence, Trp-Met-Asp-Phe-NH2. nih.gov7tmantibodies.com This sequence is common to both cholecystokinin and gastrin peptides, which explains why CCK2R binds both ligands with similarly high affinity. 7tmantibodies.comfrontiersin.org The receptor does not require the sulfated tyrosine for high-affinity binding, as its binding pocket lacks the specific electrostatic features necessary for its recognition. nih.govtansobio.com Therefore, the minimal requirement for CCK2R activation is this conserved C-terminal fragment. nih.gov

Distinct Docking Mechanisms at CCK1R and CCK2R

The binding of Cholecystokinin (26-33) to its two primary receptors, the Cholecystokinin-1 Receptor (CCK1R) and the Cholecystokinin-2 Receptor (CCK2R), is characterized by distinct molecular mechanisms that underpin their differential physiological roles. While both receptors are activated by CCK-8, their ligand recognition properties differ significantly.

The CCK1R demonstrates a stringent requirement for the entire C-terminal heptapeptide-amide of CCK-8, which includes the sulfated tyrosine residue, for high-affinity binding. guidetopharmacology.orgnih.gov In contrast, the CCK2R's binding pharmacophore is contained within the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH2), a sequence shared by both cholecystokinin and gastrin. frontiersin.org This fundamental difference in pharmacophore recognition dictates the higher affinity of sulfated CCK-8 for CCK1R.

Structural and molecular modeling studies have further elucidated these distinct docking modes. For the CCK1R, photoaffinity labeling studies suggest that the peptide ligand binds primarily to the extracellular loops and the N-terminal tail of the receptor. This indicates a more superficial interaction with the extracellular domains of the receptor.

Conversely, at the CCK2R, it is proposed that the C-terminal end of the peptide ligand docks deeper within the transmembrane helical bundle. Both receptor subtypes possess a small-molecule binding site located within the intramembranous helical bundle, which is separate from the orthosteric peptide-binding site. Furthermore, recent research suggests a dynamic interaction at the CCK1R, where CCK-8 may adopt multiple "poses," transitioning between a superficial engagement and a deeper pose that is likely necessary for G protein activation. This contrasts with the CCK2R, where the peptide can more readily engage with the deeper binding pocket.

Structure-Activity Relationship (SAR) of Cholecystokinin (26-33) and Analogues

The biological activity of Cholecystokinin (26-33) and its analogues is intimately linked to their chemical structure. Extensive research into the structure-activity relationship (SAR) has identified key amino acid residues and modifications that govern receptor affinity, efficacy, and selectivity.

Essential Amino Acid Residues for Receptor Affinity and Efficacy

The C-terminal octapeptide of cholecystokinin, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2), contains the essential residues for biological activity. The C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH2, is the minimal fragment required for binding and activation of the CCK2R.

For the CCK1R, the sulfated tyrosine at position 27 is of paramount importance for high-affinity binding. Additionally, the aspartate residue at the N-terminus of CCK-8 and the phenylalanine at the C-terminus are crucial for receptor interaction. Modifications to the methionine residues at positions 28 and 31 have been explored to enhance stability and selectivity. For instance, replacement of Met31 with residues like phenylalanine or alanine (B10760859) has been shown to increase specificity for central receptors. nih.gov Conversely, introducing a negatively charged residue like glutamic acid at this position can prevent binding to both receptor subtypes. nih.gov

| Position | Amino Acid in CCK-8 | Role in Receptor Interaction |

|---|---|---|

| 26 | Asp | Contributes to CCK1R affinity. |

| 27 | Tyr(SO3H) | Crucial for high-affinity binding to CCK1R. |

| 28 | Met | Contributes to overall binding. |

| 29 | Gly | Provides conformational flexibility. |

| 30 | Trp | Essential for CCK2R binding. |

| 31 | Met | Modifications can alter selectivity. |

| 32 | Asp | Important for CCK2R interaction. |

| 33 | Phe-NH2 | Essential for binding to both receptors. |

Impact of Sulfation on Receptor Selectivity and Potency

The sulfation of the tyrosine residue at position 27 is a critical determinant of receptor selectivity and potency for Cholecystokinin (26-33). The presence of the sulfate (B86663) group dramatically increases the affinity and potency of CCK-8 at the CCK1R, with sulfated CCK-8 exhibiting a 500- to 1000-fold higher selectivity for CCK1R over CCK2R. physiology.org This high selectivity is attributed to specific interactions between the negatively charged sulfate group and positively charged residues within the CCK1R binding pocket. Recent cryo-electron microscopy studies have identified Arg197 in the second extracellular loop (ECL2) of CCK1R as a key residue responsible for this selective high-affinity binding of sulfated CCK. nih.govnih.gov

In stark contrast, the CCK2R displays a much lower degree of discrimination between sulfated and non-sulfated forms of CCK-8. nih.govresearchgate.net While sulfation does increase the affinity of CCK-8 for CCK2R to some extent, both the sulfated and non-sulfated peptides can bind to and activate this receptor with high affinity. nih.govatsbio.com This suggests that the binding pocket of CCK2R is less reliant on the electrostatic interaction with the sulfate group for high-affinity ligand recognition.

| Ligand | CCK1R Affinity | CCK2R Affinity | Selectivity |

|---|---|---|---|

| Sulfated CCK-8 | High | High | CCK1R selective |

| Non-sulfated CCK-8 | Low | High | CCK2R selective |

Rational Design and Synthesis of Peptidomimetics and Non-peptide Ligands

The understanding of the structure-activity relationships of CCK-8 has paved the way for the rational design and synthesis of peptidomimetics and non-peptide ligands with improved pharmacological properties, such as enhanced stability, receptor selectivity, and bioavailability.

To overcome the conformational flexibility of the linear CCK-8 peptide and to enhance receptor specificity, cyclic peptide analogues have been designed and synthesized. Cyclization is a well-established strategy to constrain the peptide backbone, which can lock the peptide into a bioactive conformation that is more favorable for binding to a specific receptor subtype.

For example, new constrained cyclic pseudopeptide CCK-B agonists have been developed based on the conformational characteristics of a potent and selective linear CCK-B agonist. nih.govresearchgate.netacs.org These macrocyclic constrained analogues of CCK-4 have demonstrated agonist properties and serve as valuable leads for the development of non-peptide CCK-B agonists. nih.govresearchgate.netacs.org One such compound, 8b (N-(cycloamido)-alpha-Me(R)Trp-[(2S)-2-amino-9-((cycloamido)carbonyl)nonanoyl]-Asp-Phe-NH2), exhibited a high affinity for the CCK-B receptor with good selectivity over the CCK-A receptor. nih.govacs.org

Peptoids, or N-substituted glycines, are a class of peptide mimics that are resistant to proteolytic degradation. The development of peptoid-based antagonists for cholecystokinin receptors has been an active area of research. These compounds are designed to mimic the key pharmacophoric features of the endogenous ligand while offering improved stability.

Several novel CCK receptor ligands with varying degrees of receptor selectivity have been characterized. nih.gov For instance, the dipeptoid PD 135666 has been evaluated as a CCK receptor antagonist. nih.gov The design of non-peptidic antagonists has also been a successful strategy. For example, benzodiazepine (B76468) derivatives have been identified as potent and selective antagonists for both CCK1R and CCK2R. These non-peptide ligands interact with the allosteric binding site within the transmembrane domain of the receptors.

Development of Allosteric Modulators of CCK1R

The development of allosteric modulators for the cholecystokinin 1 receptor (CCK1R) has emerged as a promising therapeutic strategy, particularly for conditions such as obesity. nih.govresearchgate.net This approach seeks to overcome the limitations of traditional orthosteric agonists, which, despite showing efficacy in reducing meal size, have not achieved primary endpoints in clinical trials for obesity and have raised concerns about potential side effects from long-lasting receptor activation. nih.govfrontiersin.orggenedata.com Allosteric modulators offer a more nuanced approach by binding to a site on the receptor distinct from the endogenous ligand (cholecystokinin, CCK) binding site, thereby modulating the receptor's response to its natural agonist. nih.gov

The primary focus of research has been on the discovery of positive allosteric modulators (PAMs), especially those with minimal to no intrinsic agonist activity. nih.govmdpi.com Such compounds would not activate the CCK1R on their own but would enhance the satiety signals produced by endogenously released CCK following a meal. frontiersin.orgresearchgate.net This mechanism is expected to preserve the natural spatial and temporal patterns of physiological signaling, potentially offering a safer and more effective therapeutic profile. researchgate.netfrontiersin.org Furthermore, PAMs could potentially restore normal CCK1R signaling in conditions like obesity where high membrane cholesterol levels may impair receptor function. researchgate.netresearchgate.net

High-throughput screening (HTS) has been a cornerstone in the identification of novel CCK1R allosteric modulators. nih.govresearchgate.net Researchers have established robust testing funnels and screening assays to identify promising candidates from large compound libraries. nih.govnih.gov One such effort involved screening a 360,000-compound library using a stable HEK293 cell line expressing high levels of human CCK1R. nih.gov The primary screening method utilized was an IP-One accumulation assay, which is well-suited for the Gq-coupled CCK1R. nih.govnih.gov This was followed by a series of secondary and tertiary assays to confirm activity, assess specificity, and eliminate non-specific modulators. nih.gov

These screening campaigns have successfully identified several chemical scaffolds, with a tetracyclic scaffold being particularly prominent. nih.govmdpi.com Two notable "hits" from these screens, often referred to as Hit 1 and Hit 6, demonstrated the desired pharmacological profile: they significantly enhanced CCK signaling at the CCK1R without possessing intrinsic agonist activity. nih.govmdpi.com Further investigation and analog-by-catalog expansion of this tetracyclic scaffold have been pursued to improve properties and eliminate any off-target effects. mdpi.com

One extensively characterized PAM, referred to as "Compound 1," has been shown to be a selective, weak partial agonist with robust PAM activity at the human, rat, and monkey CCK1R. frontiersin.orgresearchgate.netnih.gov This compound potentiates the action of CCK by slowing the dissociation rate (off-rate) of the bound hormone, thereby increasing its binding affinity. frontiersin.orgresearchgate.net Importantly, at concentrations where it exhibits PAM activity, Compound 1 does not stimulate CCK1R internalization, which means it can prime the receptor for an enhanced response to the physiological release of CCK. frontiersin.orgmdpi.com This activity is maintained even in high-cholesterol environments designed to mimic disease states. frontiersin.orgresearchgate.net

The detailed findings from these research efforts underscore the viability of developing allosteric modulators for the CCK1R. The identification of specific molecular scaffolds and lead compounds provides a solid foundation for future medicinal chemistry optimization and preclinical development. mdpi.com

Research Findings on CCK1R Positive Allosteric Modulators

| Compound | Scaffold | Screening Method | Key Findings | Mechanism of Action |

|---|---|---|---|---|

| Hit 1 and Hit 6 | Tetracyclic | HTS with IP-One accumulation assay | Enhanced CCK-stimulated intracellular calcium response. mdpi.com Possessed minimal intrinsic agonist activity. mdpi.com Shifted CCK-8 concentration-response curve to the left. mdpi.com | Prolonged the off-rate of CCK from the receptor. mdpi.com Demonstrated positive cooperativity with CCK. mdpi.com |

| Compound 1 | Not specified | High-Throughput Screening | Selective PAM for CCK1R over CCK2R. frontiersin.org Maintained activity in normal and high cholesterol environments. frontiersin.orgresearchgate.net Did not stimulate receptor internalization at PAM-effective concentrations. frontiersin.org | Slowed the off-rate of bound CCK, thereby increasing binding affinity. frontiersin.orgnih.gov |

Summary of HTS Campaign for CCK1R PAMs

| Parameter | Details |

|---|---|

| Compound Library Size | 362,388 compounds nih.gov |

| Cell Line | HEK-293 cells overexpressing human CCK1R nih.gov |

| Primary Assay | IP-One accumulation assay (detects Gq signaling) nih.govnih.gov |

| Assay Format | Cells stimulated with an EC20 concentration of CCK to detect potentiation nih.gov |

| Outcome | Identification of 45 hits with CCK1R PAM activity and minimal intrinsic agonism nih.gov |

| Key Scaffold Identified | Tetracyclic nih.gov |

Intracellular Signaling Cascades Mediated by Cholecystokinin 26 33

G Protein-Coupled Receptor (GPCR) Signaling Transduction

The biological actions of Cholecystokinin (B1591339) (26-33) are initiated by its binding to cholecystokinin receptors (CCKRs), which are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.org There are two primary subtypes of CCK receptors, CCKA and CCKB, which exhibit approximately 50% sequence homology. wikipedia.org The interaction of CCK-8 with these receptors induces a conformational change that facilitates the activation of intracellular heterotrimeric G proteins. The characterization of CCKRs as GPCRs was substantiated by the observation that their affinity for ligands is regulated by guanine (B1146940) nucleotides. physiology.org A notable characteristic of the cholecystokinin A receptor (CCKAR) is its capacity to engage with multiple G protein subtypes, including Gs, Gi, and Gq. researchgate.netcam.ac.uk This promiscuous coupling enables CCK-8 to initiate diverse downstream signaling pathways. Structural studies using cryo-electron microscopy have elucidated that while the CCKAR maintains a similar conformation when bound to different G proteins, the selectivity of G protein coupling is determined by conformational differences in the Gα subunits and the third intracellular loop of the receptor. researchgate.net

Activation of Phospholipase C (PLC) Pathways

A predominant signaling pathway activated by Cholecystokinin (26-33) is the Phospholipase C (PLC) cascade. Both CCK1 and CCK2 receptor subtypes are coupled to Gq/11 proteins. nih.gov Upon receptor activation, these G proteins stimulate the activity of PLC. nih.gov Activated PLC catalyzes the hydrolysis of a key membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), to generate two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govcellsignal.com The activation of PLC is a pivotal step in mediating numerous physiological effects of CCK-8. nih.govnih.gov Research across various cell models has consistently shown that CCK-8 stimulates PLC activity, an effect that can be attenuated by antiserum against the Gq/11α subunit, thereby confirming the involvement of this specific G protein. nih.gov

Role of Intracellular Calcium Mobilization

A critical downstream consequence of PLC activation by Cholecystokinin (26-33) is the mobilization of intracellular calcium ([Ca2+]i). The IP3 generated from the hydrolysis of PIP2 diffuses into the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum. This interaction triggers the release of stored calcium from the endoplasmic reticulum into the cytosol, resulting in a rapid and transient elevation of the intracellular calcium concentration. nih.govaacrjournals.org CCK-8 has been shown to elicit dose-dependent increases in [Ca2+]i in a range of cell types, including pancreatic acinar cells and neurons. nih.govnih.gov This mobilization of intracellular calcium is a fundamental signaling event that underpins many of the physiological actions of CCK-8, such as the secretion of digestive enzymes from pancreatic acini. physiology.org The rise in intracellular calcium can be attributed to both the release from internal stores and the influx of calcium from the extracellular environment. nih.gov

Downstream Kinase Activation

The initial signaling events triggered by the binding of Cholecystokinin (26-33) to its receptors culminate in the activation of various downstream protein kinases. These kinases, in turn, phosphorylate a multitude of target proteins, ultimately leading to the specific cellular response.

Cholecystokinin (26-33) is a potent activator of the Extracellular Signal-Regulated Kinase (ERK) pathway, a critical signaling cascade implicated in the regulation of cellular processes such as proliferation and differentiation. physiology.org The administration of CCK has been shown to induce the rapid activation of ERK in neurons within the nucleus tractus solitarius. nih.gov The activation of the ERK pathway by CCK-8 can occur through mechanisms that are both dependent on and independent of Protein Kinase C (PKC). nih.gov In pancreatic acinar cells, it is believed that CCK-induced ERK activation is predominantly mediated by PKC. physiology.org The ERK signaling cascade is essential for mediating some of the key physiological effects of CCK, including the suppression of food intake and the promotion of pancreatic adaptive growth. physiology.orgnih.gov

| Signaling Molecule | Role in Cholecystokinin (26-33) Pathway | Key Research Findings |

| G Proteins (Gq, Gs, Gi) | Transduce the signal from the CCK receptor to intracellular effectors. | The CCKA receptor demonstrates the ability to couple with Gs, Gi, and Gq, with the selectivity being dictated by the Gα subunit and the receptor's intracellular loop. researchgate.netcam.ac.uk |

| Phospholipase C (PLC) | Catalyzes the hydrolysis of PIP2 to generate the second messengers IP3 and DAG. | CCK receptors are coupled to Gq/11 proteins, which in turn activate PLC. nih.gov |

| Adenylate Cyclase | An enzyme that produces cAMP upon stimulation. | CCK-8 has been shown to stimulate the production of cAMP, which is indicative of coupling to Gs proteins. diabetesjournals.orgnih.gov |

| Intracellular Calcium (Ca2+) | Functions as a second messenger to initiate a variety of cellular responses. | CCK-8 induces a rapid and transient increase in the concentration of intracellular calcium, which is primarily released from intracellular stores. nih.govaacrjournals.org |

| Extracellular Signal-Regulated Kinase (ERK) | A downstream kinase that is involved in cellular processes such as growth and differentiation. | CCK-8 activates the ERK pathway, which is essential for physiological effects like satiety and pancreatic growth. physiology.orgnih.gov |

| Protein Kinase C (PKC) | Activated by DAG and Ca2+, it phosphorylates a range of downstream targets. | PKC is involved in the CCK-induced activation of MAP kinase and also provides a feedback inhibition mechanism on the CCK1 receptor. nih.govnih.gov |

Interactions with Other Neurotransmitter Systems at the Cellular Level

Cholecystokinin (26-33), the sulfated octapeptide form of cholecystokinin (CCK-8S), exerts significant modulatory effects on the principal neurotransmitter systems in the central nervous system. Its interactions at the cellular level with the glutamatergic, GABAergic, and dopaminergic systems are complex, often involving intricate signaling cascades that fine-tune synaptic transmission and neuronal excitability. These interactions are critical for a range of physiological and behavioral processes.

CCK-8S plays a crucial role in modulating excitatory synaptic transmission by influencing presynaptic glutamate (B1630785) release. nih.gov Research has demonstrated that CCK-8S enhances the release of glutamate at various hippocampal synapses, including the perforant path-dentate gyrus, CA3-CA3, and Schaffer collateral-CA1 synapses. nih.gov This facilitation of glutamatergic transmission is mediated primarily through the activation of CCK2 receptors. nih.gov

The intracellular signaling cascade initiated by CCK-8S binding to CCK2 receptors involves the activation of phospholipase C (PLC). nih.gov PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase Cγ (PKCγ). nih.gov This cascade ultimately enhances the efficacy of the glutamate release machinery.

Mechanistically, CCK-8S increases the probability of glutamate release from presynaptic terminals and augments the size of the readily releasable pool of synaptic vesicles. nih.gov This leads to a greater quantal content of glutamate released per action potential, thereby potentiating excitatory postsynaptic currents (EPSCs). nih.gov The modulation of synaptic vesicle dynamics by CCK-8S underscores its role in synaptic plasticity and the processing of information in brain regions with high densities of CCK receptors and glutamatergic synapses. nih.govresearchgate.net

| Parameter | Effect of CCK-8S | Mediating Receptor | Key Signaling Molecules | Impact on Synaptic Vesicles |

|---|---|---|---|---|

| Glutamate Release | Increase | CCK2 | Phospholipase C, Intracellular Ca2+, Protein Kinase Cγ | Increased release probability and number of readily releasable vesicles |

The interaction of CCK-8S with the GABAergic system is multifaceted, leading to both inhibitory and excitatory effects on GABAergic transmission depending on the specific brain region and neuronal population. nih.govjneurosci.org In some instances, CCK-8S directly excites GABAergic interneurons, thereby increasing inhibitory input to principal neurons. For example, in the CA1 region of the hippocampus, CCK-8S can depolarize interneurons, leading to an increased frequency of inhibitory postsynaptic currents (IPSCs) in pyramidal cells. nih.gov

A significant mechanism through which CCK-8S modulates GABAergic transmission involves the endocannabinoid system. nih.gov In brain regions such as the midbrain periaqueductal gray (PAG), CCK-8S, acting via CCK1 receptors, can indirectly suppress GABA release. nih.govresearchgate.net This process is initiated by the CCK-8S-induced depolarization of neurons, which leads to an action potential-dependent release of glutamate. nih.gov This glutamate then acts on metabotropic glutamate receptor 5 (mGluR5) on postsynaptic neurons, triggering the synthesis and release of endocannabinoids. nih.gov These endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG), travel retrogradely to the presynaptic GABAergic terminal and activate cannabinoid type 1 (CB1) receptors. nih.govnih.gov Activation of CB1 receptors inhibits further GABA release, resulting in a disinhibition of the postsynaptic neuron. nih.govnih.gov This intricate interplay highlights a sophisticated level of synaptic modulation where CCK-8S can gate inhibitory tone through a trans-synaptic endocannabinoid-dependent mechanism.

| Brain Region | Effect on GABAergic Transmission | Mediating Receptor | Involvement of Endocannabinoids | Cellular Outcome |

|---|---|---|---|---|

| Hippocampus (CA1) | Enhancement | Not specified | No | Increased inhibitory input to pyramidal neurons |

| Periaqueductal Gray (PAG) | Inhibition | CCK1 | Yes (via mGluR5 and CB1) | Disinhibition of postsynaptic neurons |

CCK-8S is extensively co-localized with dopamine (B1211576) in midbrain neurons, particularly in the ventral tegmental area (VTA) and substantia nigra, and plays a significant role in modulating dopaminergic neurotransmission. stanford.edu The effects of CCK-8S on dopamine release are complex and receptor-dependent. In the nucleus accumbens, CCK-8S can either enhance or inhibit dopamine release depending on the subregion. nih.gov In the posterior nucleus accumbens, CCK-8S potentiates potassium-stimulated dopamine release through activation of CCKA receptors. nih.gov Conversely, in the anterior nucleus accumbens, both sulfated and unsulfated CCK-8 inhibit dopamine release via CCKB receptors. nih.gov

Furthermore, CCK-8S can influence the synthesis of dopamine. Studies have shown that CCK fragments can enhance dopamine synthesis in synaptosomal preparations from the striatum, substantia nigra, and frontal cortex. nih.gov This effect appears to be mediated by a cyclic AMP-dependent mechanism, where CCK receptor activation leads to an increase in cyclic AMP levels, which in turn stimulates dopamine synthesis. nih.gov

A notable aspect of CCK-dopamine crosstalk is the phenomenon of somatodendritic release. In VTA dopamine neurons, depolarization can trigger the release of CCK from the soma and dendrites. stanford.edunih.gov This locally released CCK can then act on GABAergic synapses terminating on the same dopamine neurons, leading to a long-term potentiation of these inhibitory inputs. stanford.edunih.gov This serves as a powerful local feedback mechanism, where the activity of dopamine neurons can self-regulate through the release of CCK, which in turn strengthens the inhibitory control over them. nih.gov

| Process | Effect of CCK-8S | Brain Region | Mediating Receptor(s) | Intracellular Mechanism |

|---|---|---|---|---|

| Dopamine Release | Enhancement | Posterior Nucleus Accumbens | CCKA | - |

| Dopamine Release | Inhibition | Anterior Nucleus Accumbens | CCKB | - |

| Dopamine Synthesis | Enhancement | Striatum, Substantia Nigra, Frontal Cortex | Not specified | Cyclic AMP-dependent |

| GABAergic Input to Dopamine Neurons | Potentiation | Ventral Tegmental Area | Not specified | Somatodendritic CCK release |

Physiological and Neuromodulatory Roles of Cholecystokinin 26 33 in Animal Models

Gastrointestinal System Regulation

CCK-8 is a key regulator of digestive processes, influencing pancreatic secretions, gallbladder function, intestinal movement, and gastric acid levels.

Cholecystokinin (B1591339) peptides are crucial for stimulating pancreatic enzyme secretion and promoting pancreatic growth. frontiersin.orgnih.gov In rodents, CCK-8 acts directly on CCK-A receptors located on pancreatic acinar cells to stimulate the release of digestive enzymes. nih.govphysiology.org This direct action is a primary pathway for pancreatic secretion in these animal models.

Studies in rats have demonstrated that administration of exogenous CCK leads to an increase in pancreatic DNA content and the uptake of radioactive thymidine (B127349), indicating cellular hyperplasia in acinar cells and other unidentified pancreatic cells. nih.gov This highlights the trophic, or growth-promoting, effects of CCK on the pancreas. nih.gov While the direct stimulation of acinar cells is significant in rodents, evidence also suggests the involvement of neural pathways in mediating CCK's effects on the pancreas in some species. physiology.org

The release of CCK from intestinal I-cells is stimulated by the presence of long-chain fatty acids and aromatic amino acids in the duodenum. nih.gov This nutrient-driven release ensures that pancreatic enzymes are secreted when needed for digestion.

| Function | Mechanism of Action | Key Findings in Animal Models | Primary Receptor Type |

|---|---|---|---|

| Enzyme Secretion | Direct stimulation of pancreatic acinar cells | Stimulates the release of digestive enzymes. nih.gov | CCK-A nih.gov |

| Pancreatic Growth | Promotes cellular hyperplasia | Increases pancreatic weight, DNA content, and thymidine uptake in rats. nih.gov | CCK-A |

CCK-8 is a potent stimulator of gallbladder contraction, leading to the release of bile into the small intestine, which is essential for the digestion and absorption of fats. frontiersin.orgwikipedia.org This action is primarily mediated through CCK-A receptors. jst.go.jp

In conscious dogs, postprandial gallbladder contractions are completely inhibited by devazepide, a CCK-A receptor antagonist, demonstrating the critical role of this receptor in the physiological response to feeding. nih.gov Research in dogs has shown that CCK-8 induces gallbladder contractions through two main pathways: a direct action on CCK-A receptors on the gallbladder smooth muscle and an indirect action via CCK-A receptors on the vagal nerve, which stimulates the release of acetylcholine. nih.gov

Studies using CCK-A receptor knockout mice have further solidified the importance of this receptor. In these mice, CCK-8 failed to increase bile acid output, a measure of gallbladder contraction, whereas wild-type and heterozygous mice showed a significant response. jst.go.jp In guinea pigs, CCK-A receptors have been identified on the interstitial cells of Cajal within the gallbladder, and CCK-8-induced muscle strip contractions were significantly reduced when these cells were removed, suggesting their role in mediating the contractile response. nih.gov

CCK-8 plays a significant role in modulating gastrointestinal motility, including delaying gastric emptying and influencing intestinal contractions. frontiersin.orgnih.gov These actions help to regulate the flow of chyme from the stomach into the small intestine, ensuring adequate time for digestion and absorption.

In rats, CCK-8 has been shown to decrease gastric motility in the corpus of the stomach and delay gastric emptying. nih.gov This effect is mediated through a capsaicin-sensitive vagal afferent pathway, indicating the involvement of sensory nerves in this reflex. nih.gov Intravenous injection of CCK-8 in conscious rats significantly decreased gastric emptying by 55%. nih.gov

The effects of CCK-8 on intestinal motility can be complex, exhibiting both stimulatory and inhibitory actions. In sheep, administration of CCK-octapeptide (CCK-OP) has been observed to have biphasic effects on duodenal motility, with initial stimulation followed by a longer period of inhibition. agriculturejournals.czagriculturejournals.cz In anesthetized dogs, local administration of CCK-8 increased gastric smooth muscle contraction in a dose-dependent manner, an effect that was inhibited by atropine, suggesting a cholinergic pathway. nih.govphysiology.org

CCK-8 exerts an inhibitory influence on gastric acid secretion, a process that is important for preventing excessive acidity in the stomach and duodenum. frontiersin.orgnih.govnih.gov This effect is primarily mediated through CCK-A receptors.

Studies in dogs with chronic gastric and pancreatic fistulas have shown that CCK released in response to intestinal fat or acid has a tonic inhibitory effect on gastric acid secretion. nih.gov When L-364,718, a selective CCK-A receptor antagonist, was administered, it reversed the inhibition of gastric acid secretion caused by fat and acid in the duodenum. nih.gov Furthermore, exogenous infusion of CCK to mimic post-meal levels resulted in an inhibition of gastric acid response, which was completely abolished by the CCK-A receptor antagonist. nih.gov

The inhibitory effect of CCK on gastric acid secretion may also be mediated in part by the release of somatostatin. nih.gov

Central Nervous System Functions

Beyond its roles in the digestive tract, CCK-8 also functions as a neuromodulator in the central nervous system, particularly in the regulation of feeding behavior and satiety.

CCK-8 is a well-established satiety signal, acting to reduce food intake and promote the feeling of fullness. nih.govcambridge.org This effect is primarily mediated through the CCK-A receptor.

Peripheral administration of CCK has been shown to inhibit food intake in various animal models. nih.gov In mice, intraperitoneal administration of cholecystokinin significantly decreased food intake in wild-type and CCK-B/gastrin receptor knockout mice, but failed to do so in mice lacking the CCK-A receptor, confirming the crucial role of the CCK-A receptor in mediating this response. nih.gov

The mechanism by which CCK induces satiety is thought to involve a decrease in the rate of gastric emptying and the activation of vagal afferent neurons that transmit signals to the brain. wikipedia.org In neonatal chickens, intracerebroventricular administration of sulfated CCK-8 (CCK₈ₛ) led to a dose-dependent decrease in food intake, an effect that appears to be mediated by NMDA glutamate (B1630785) receptors. areeo.ac.ir In insects like Drosophila, a cholecystokinin-like peptide called sulfakinin (SK) has been shown to signal satiety and reduce food ingestion by negatively regulating the expression of a sugar receptor. plos.org

The Otsuka Long Evans Tokushima Fatty (OLETF) rat, which lacks CCK-A receptors, serves as a valuable animal model for studying the long-term effects of a deficient CCK satiety signal, as these rats exhibit hyperphagia and develop obesity. nih.gov

| Animal Model | Administration Route | Effect on Food Intake | Mediating Receptor/Pathway |

|---|---|---|---|

| Mice (Wild-type) | Intraperitoneal | Decrease nih.gov | CCK-A receptor nih.gov |

| Mice (CCK-A receptor knockout) | Intraperitoneal | No change nih.gov | N/A |

| Rats (OLETF - lack CCK-A receptors) | N/A (genetic model) | Hyperphagia nih.gov | Absence of CCK-A receptor signaling nih.gov |

| Neonatal Chickens | Intracerebroventricular | Dose-dependent decrease areeo.ac.ir | NMDA glutamate receptors areeo.ac.ir |

| Drosophila | N/A (endogenous peptide) | Decrease plos.org | Sulfakinin (CCK-like peptide) signaling plos.org |

Modulation of Anxiety-Related Behaviors

Cholecystokinin (26-33), also known as CCK-8, has been extensively studied for its role in modulating anxiety-related behaviors in various animal models. The prevailing evidence indicates that CCK-8, primarily through its interaction with CCK-B receptors, exerts anxiogenic (anxiety-producing) effects. nih.gov This action is particularly prominent in brain regions associated with fear and anxiety, such as the amygdala. nih.govopenaccesspub.org

The administration of CCK agonists, including CCK-8 and the related peptide CCK-4, has been shown to induce anxiety-like behaviors across a range of rodent models. nih.govovid.com These behaviors are often assessed using standardized tests such as the elevated plus-maze (EPM) and the light/dark box test. In the EPM, for instance, treatment with non-selective CCK agonists like CCK-8 and caerulein (B1668201) has been reported to be anxiogenic in both rats and mice. nih.gov This is characterized by a decrease in the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze. Similarly, in the light/dark box test, CCK-8 infusion in control rats led to decreased exploration time and distance traveled in the light compartment, consistent with an anxiogenic effect. researchgate.net

The anxiogenic effects of CCK peptides are believed to be mediated predominantly by the CCK-B receptor subtype. ovid.com This is supported by findings that CCK-B receptor antagonists can block the anxiety-inducing effects of CCK agonists. nih.govovid.com For example, the CCK-B antagonist L-365,260 has been shown to block panic attacks induced by CCK-4. nih.gov Furthermore, studies have demonstrated that rats exhibiting higher levels of anxiety-like behavior also show an increased density of CCK-2 (a subtype of CCK-B) receptors in forebrain structures.

It is important to note that the effects of CCK receptor manipulations are often most apparent under conditions of heightened arousal or stress, suggesting that CCK acts as a neuromodulator in "potentiated" behavioral states rather than under baseline conditions. nih.gov While the anxiogenic role of CCK-B receptors is well-documented, there is currently less evidence to suggest a significant involvement of CCK-A receptors in the acute modulation of anxiety. nih.gov

Table 1: Effects of Cholecystokinin (26-33) on Anxiety-Related Behaviors in Animal Models

| Animal Model | Behavioral Test | Effect of CCK-8 Administration | Primary Receptor Involved |

|---|---|---|---|

| Rats and Mice | Elevated Plus-Maze (EPM) | Anxiogenic (decreased exploration of open arms) | CCK-B |

| Rats | Light/Dark Box Test | Anxiogenic (decreased time and activity in light compartment) | CCK-B |

| Rats | Open Field Test | Decreased exploration | CCK-B |

Impact on Memory and Learning Processes

Cholecystokinin (26-33), or CCK-8, has been shown to influence memory and learning processes, although its precise role can be complex and dependent on the specific context, such as the presence of stress. Research in animal models has demonstrated that CCK-8 can have both enhancing and impairing effects on cognitive function.

One area of investigation has been the role of CCK-8 in fear-motivated learning and memory. The administration of CCK receptor agonists has been found to support the acquisition and retention of fear memories. This suggests that the CCK system, particularly through the CCK-B receptor, is involved in the processes of learning and remembering aversive events. Pharmacological studies have further implicated the CCK-B receptor in mediating these effects.

In the context of spatial memory, studies have yielded interesting results regarding the interaction between CCK-8 and stress. For instance, in rats subjected to chronic restraint stress, a model known to impair spatial memory, the administration of sulfated CCK-8 (CCK-8S) was found to mitigate these deficits. nih.gov In the Morris water maze, a standard test for spatial learning and memory, stressed rats that received CCK-8S showed improved performance, with their memory retention being comparable to that of non-stressed control animals. nih.gov This suggests that high levels of CCK-8S during periods of stress may have a compensatory or protective effect on cognitive function. nih.gov

The mechanisms underlying these effects on memory are thought to involve the modulation of synaptic plasticity in brain regions critical for learning and memory, such as the hippocampus.

Neuromodulation and Synaptic Plasticity in Specific Brain Regions

Hippocampal Glutamate Release Modulation

Cholecystokinin (26-33) has been shown to modulate the release of glutamate, the primary excitatory neurotransmitter in the brain, within the hippocampus. This modulation is a key mechanism through which CCK-8 influences synaptic plasticity, a cellular process underlying learning and memory. Specifically, CCK-8 can enhance glutamatergic transmission at synapses in the hippocampus. This excitatory effect has been observed at the perforant path-dentate gyrus (DG) granule cell synapses, as well as at the Schaffer collateral-CA1 synapses. nih.gov By increasing the release of glutamate, CCK-8 can strengthen synaptic connections, a process that is fundamental to the formation of memories.

GABAergic Interneuron Activity in the Hippocampus

In addition to its effects on glutamate, Cholecystokinin (26-33) also plays a crucial role in modulating the activity of GABAergic interneurons in the hippocampus. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the brain. CCKergic neurons often co-express GABA and are a significant population of inhibitory interneurons. The activation of these CCK-containing interneurons can lead to the release of GABA, which in turn inhibits the activity of principal neurons. This inhibitory action is critical for shaping the temporal dynamics of neuronal firing and for generating and stabilizing rhythmic synchronous network activity, such as gamma oscillations, which are important for cognitive processes.

Corticostriatal Transmission and Spike-Timing-Dependent Plasticity

The influence of Cholecystokinin (26-33) extends to the corticostriatal pathway, which connects the cerebral cortex and the striatum and is vital for motor control, learning, and decision-making. In this circuit, CCK-8 can modulate synaptic transmission and plasticity. Spike-timing-dependent plasticity (STDP) is a form of synaptic plasticity where the temporal order of pre- and postsynaptic action potentials determines the direction of synaptic strength change (i.e., strengthening or weakening). CCK-8 has been shown to influence STDP at corticostriatal synapses, thereby affecting the flow of information and the refinement of neural circuits in this pathway.

Actions in Midbrain Periaqueductal Gray (PAG)

The periaqueductal gray (PAG) is a midbrain region that plays a critical role in the processing of pain, fear, and anxiety. Cholecystokinin (26-33) is present in the PAG and is involved in modulating its functions. explorationpub.com The CCK-2 receptor, in particular, is thought to mediate the anxiogenic effects of CCK within this structure and may also be involved in anxiety-induced hyperalgesia (increased sensitivity to pain). explorationpub.com By acting on the PAG, CCK-8 can influence defensive and emotional states, integrating aversive memories and contributing to the expression of fear and anxiety-related behaviors. explorationpub.com

Table 2: Neuromodulatory Roles of Cholecystokinin (26-33)

| Brain Region | Effect | Functional Implication |

|---|---|---|

| Hippocampus | Modulation of glutamate release | Learning and memory formation |

| Hippocampus | Modulation of GABAergic interneuron activity | Regulation of network oscillations and cognitive processes |

| Corticostriatal Pathway | Modulation of synaptic transmission and spike-timing-dependent plasticity | Motor control, learning, and decision-making |

| Periaqueductal Gray (PAG) | Modulation of neuronal activity | Processing of pain, fear, and anxiety |

Interplay within the Gut-Brain Axis

The gut-brain axis is a complex bidirectional communication network essential for maintaining metabolic homeostasis. phoenixpeptide.com CCK-8 is a key signaling molecule within this axis, relaying information about the nutritional status of the gut to the central nervous system.

Neurohumoral Communication Pathways and Enteroendocrine Cell Contribution

The primary source of circulating CCK-8 is the enteroendocrine I-cells, which are concentrated in the mucosal lining of the duodenum and jejunum, the initial segments of the small intestine. nih.govnih.govclevelandclinic.org The release of CCK-8 is triggered by the presence of nutrients, particularly fats and proteins, in the intestinal lumen. nih.govnih.gov

Once secreted, CCK-8 acts as a neurohumoral messenger through several pathways:

Endocrine action: It enters the bloodstream and travels to distant target organs.

Paracrine action: It acts locally on adjacent cells, most notably on the terminals of vagal afferent neurons. drugbank.com

This paracrine signaling is a critical component of the gut-brain axis. Enteroendocrine I-cells are situated in close proximity to the vagal afferent terminals within the intestinal wall, allowing for rapid communication. drugbank.com This anatomical arrangement forms the basis for how nutrient information is quickly translated into neural signals that regulate digestive processes and feeding behavior. drugbank.com

Vagal Afferent Signaling Mechanisms and Integration

Vagal afferent neurons are a primary target for CCK-8 and serve as a direct link between the gut and the brainstem. tocris.com These neurons express a high density of CCK1 receptors on their peripheral terminals in the GI tract and their central terminals in the brain. drugbank.comwikipedia.orgabcam.com

The binding of CCK-8 to these CCK1 receptors initiates a cascade of events:

Depolarization and Action Potential Generation: Activation of CCK1 receptors on peripheral vagal terminals triggers depolarization, leading to the generation of action potentials. biosynth.com

Signal Transmission to the Brainstem: These action potentials travel along the vagus nerve to the nucleus of the solitary tract (NTS) in the caudal brainstem. biosynth.comresearchgate.net The NTS is the primary integration site for visceral sensory information.

Central Integration: Within the NTS, CCK-8 also acts on the central terminals of vagal afferents, increasing the release of the excitatory neurotransmitter glutamate. researchgate.netnih.gov This enhances the signal transmission to second-order neurons in the NTS, further integrating the satiety signal. biosynth.comnih.gov

Studies in unilaterally nodosectomized rats (where the nodose ganglion, containing the cell bodies of vagal afferents, is removed on one side) have shown a significant reduction in CCK-8 binding sites in the NTS on the same side, providing strong evidence that these receptors are located on the terminals of vagal afferent neurons. tocris.com However, research also indicates that CCK-8's effects in the NTS are not exclusively dependent on vagal afferents, suggesting that non-vagal synapses are also involved. nih.govsigmaaldrich.com

Influence on Energy Homeostasis and Glucose Utilization

CCK-8 is a potent short-term satiety factor that plays a significant role in the regulation of food intake and energy balance. phoenixpeptide.commdpi.com Its action on vagal afferents is a key mechanism for terminating meals. By signaling the presence of nutrients in the gut, CCK-8 induces feelings of fullness, leading to a reduction in meal size. researchgate.netmdpi.com Studies in sheep have shown that central administration of CCK-8 can reduce feeding over extended periods, potentially leading to a negative energy balance. mdpi.com

Beyond satiety, CCK-8 influences glucose homeostasis through several mechanisms:

Stimulation of Insulin (B600854) Secretion: CCK-8 is a potent stimulus for insulin release from pancreatic β-cells, an effect mediated by the CCK1 receptor. clinicaltrials.gov This action is glucose-dependent, meaning CCK-8 enhances insulin secretion in the presence of elevated glucose levels. clinicaltrials.govnih.gov

Improved Glucose Tolerance: By enhancing insulin secretion, CCK-8 contributes to lower postprandial glucose levels. clinicaltrials.govnih.gov In high-fat-fed mice, novel hybrid peptides combining CCK-8 and GLP-1 analogues have been shown to significantly improve glucose tolerance and insulin sensitivity. researchgate.net

Delayed Gastric Emptying: CCK-8 slows the rate at which food leaves the stomach, thereby regulating the flow of nutrients into the small intestine and preventing rapid spikes in blood glucose after a meal.

While CCK-8 knockout mice have shown enhanced insulin sensitivity, they can become glucose intolerant on a high-fat diet due to deficient insulin secretion, highlighting the peptide's crucial role in matching insulin release to metabolic demand. clinicaltrials.gov

Table 1: Effects of Cholecystokinin (26-33) on Gut-Brain Axis and Energy Homeostasis

| Aspect | Key Findings in Animal Models | Primary Mechanism | References |

|---|---|---|---|

| Satiety Regulation | Reduces meal size and duration of feeding. | Activation of CCK1 receptors on vagal afferent neurons, signaling to the NTS. | researchgate.netmdpi.com |

| Glucose Homeostasis | Lowers postprandial glucose levels and improves glucose tolerance. | Stimulates glucose-dependent insulin secretion; delays gastric emptying. | clinicaltrials.govnih.gov |

| Insulin Secretion | Potently stimulates insulin release from pancreatic β-cells. | Direct action on CCK1 receptors on β-cells. | clinicaltrials.govnih.gov |

Renal and Other Endocrine System Modulations

In addition to its central role in digestion and satiety, CCK-8 exerts influence over the renal system and the secretion of other key metabolic hormones.

Natriuretic Effects and Body Fluid Homeostasis

Emerging evidence suggests that CCK peptides may function as natriuretic peptides, contributing to the regulation of body fluid and blood pressure homeostasis. drugbank.com CCK is expressed in cortical and medullary kidney cells, indicating a potential for direct renal action. plos.org The peptide has been shown to have a role in regulating water intake behavior. Direct injection of CCK-8 into the subfornical organ (SFO), a key brain region for monitoring body fluid conditions, decreases water intake in water-depleted animal models. This suggests an inhibitory role in thirst regulation. While the precise mechanisms are still under investigation, this function aligns with a broader role in maintaining body fluid balance.

Regulation of Calcitonin, Insulin, and Glucagon (B607659) Secretion

CCK-8 significantly modulates the secretion of several critical hormones from various endocrine glands.

Calcitonin: CCK peptides stimulate the secretion of calcitonin from thyroid C-cells. plos.org Studies using perfused canine thyroid lobes demonstrated that peptides containing the active C-terminal portion of CCK, including CCK-8, induce a dose-dependent increase in calcitonin release. This suggests that CCK may act as a local modulator of calcitonin secretion within the thyroid gland.

Insulin and Glucagon: CCK-8 has a well-established role in regulating pancreatic islet hormone secretion.

Insulin: As previously noted, CCK-8 is a potent stimulator of insulin secretion. In dogs, intravenous infusion of CCK-8 leads to increased plasma insulin concentrations. This effect is also observed in rats, where CCK enhances both glucose- and arginine-induced insulin secretion. nih.gov

Glucagon: CCK-8 also stimulates the secretion of glucagon from pancreatic α-cells. In dogs, CCK-8 infusion elevates peripheral plasma glucagon levels. Similarly, in rats, CCK-8 stimulates arginine-induced glucagon secretion. nih.gov

The dual stimulation of both insulin and glucagon suggests a complex regulatory role for CCK-8 in nutrient metabolism, coordinating the body's response to the influx of amino acids and other nutrients.

Table 2: Endocrine Modulations by Cholecystokinin (26-33)

| Hormone | Effect of CCK-8 | Animal Model | References |

|---|---|---|---|

| Calcitonin | Stimulates secretion | Dog | |

| Insulin | Stimulates secretion (glucose-dependent) | Dog, Rat, Mouse | clinicaltrials.govnih.gov |

| Glucagon | Stimulates secretion | Dog, Rat | nih.gov |

Advanced Research Methodologies for Cholecystokinin 26 33 Studies

In Vitro and Ex Vivo Experimental Models

In vitro and ex vivo models provide controlled environments to study the direct effects of Cholecystokinin (B1591339) (26-33) on biological systems, independent of systemic influences.

Cell-Based Assays for Receptor Binding and Activation

Cell-based assays are fundamental for characterizing the interaction between Cholecystokinin (26-33) and its receptors, primarily the CCK1 and CCK2 (also known as CCKA and CCKB) receptors. These assays are typically performed using cell lines, such as Chinese Hamster Ovary (CHO) or COS-7 cells, that have been engineered to express a specific receptor type. semanticscholar.orgnih.gov

Radioligand binding assays are a standard method to determine the affinity of CCK-8 for its receptors. semanticscholar.orgnih.gov In these experiments, a radiolabeled version of a CCK analog, such as ¹²⁵I-D-Tyr-Gly-[(Nle²⁸,³¹)CCK-(26–33)], is incubated with membranes prepared from receptor-expressing cells. semanticscholar.orgnih.gov The binding affinity is determined by measuring the ability of unlabeled Cholecystokinin (26-33) to compete with the radioligand for receptor binding sites. semanticscholar.org

Receptor activation studies measure the functional consequences of ligand binding. A common method involves monitoring intracellular calcium mobilization, as CCK receptors are G protein-coupled receptors that trigger this signaling pathway. nih.govinnoprot.com The potency of Cholecystokinin (26-33) is quantified by determining the concentration required to elicit a half-maximal response (EC50 or A50). For instance, studies have shown that SNF 8702, an analog of CCK-8, is a highly potent agonist at rat CCK2 receptors, inducing calcium mobilization with an A50 of 66 pM, which is more than six times lower than that of CCK-8 itself (420 pM). nih.gov

Table 1: Examples of Cell-Based Assay Findings for Cholecystokinin (26-33) and Analogs

| Assay Type | Cell Line / Receptor | Ligand | Parameter | Value | Source |

|---|---|---|---|---|---|

| Receptor Activation | HiTSeeker CCKAR Cell Line | CCK Octapeptide | EC50 | 4.17 x 10⁻¹⁰ M | innoprot.com |

| Receptor Activation | COS-7 cells / rat CCK2R | Cholecystokinin (26-33) | A50 | 420 pM | nih.gov |

| Receptor Activation | COS-7 cells / rat CCK2R | SNF 8702 | A50 | 66 pM | nih.gov |

| Receptor Binding | COS-7 cells / rat CCK2R | SNF 8702 | Kd | 760 pM | nih.gov |

Organ Bath Studies with Isolated Tissues

Organ bath studies, a classic pharmacological technique, are used to investigate the physiological effects of Cholecystokinin (26-33) on isolated tissues, particularly those involving smooth muscle contraction. nih.govpanlab.comnih.gov This ex vivo method allows for the examination of tissue responses in a controlled physiological environment. panlab.com

In a typical setup, a strip of tissue, such as from the gallbladder, colon, or ileum, is dissected and suspended in a chamber (the organ bath) filled with a temperature-controlled, oxygenated physiological solution like Krebs solution. frontiersin.orgreprocell.com One end of the tissue is fixed, while the other is connected to an isometric force transducer that records changes in muscle tension. frontiersin.orgreprocell.com After a stabilization period, Cholecystokinin (26-33) is added to the bath in increasing concentrations to generate a dose-response curve, allowing for the determination of its potency and efficacy in inducing tissue contraction or relaxation. panlab.com This technique is invaluable for studying the direct contractile effects of CCK-8 on gastrointestinal and biliary smooth muscle. reprocell.com

Brain Slice Electrophysiology (Whole-Cell Patch-Clamp Recordings)

To investigate the neuromodulatory roles of Cholecystokinin (26-33) in the central nervous system, researchers use brain slice electrophysiology. nih.govnih.gov The whole-cell patch-clamp recording technique is a powerful tool that allows for the detailed study of the electrical properties of individual neurons within a relatively intact brain circuit. nih.govnih.gov

The process involves preparing thin (typically 200-400 µm) slices of brain tissue from specific regions of interest. youtube.com These slices are kept alive in artificial cerebrospinal fluid (ACSF). A glass micropipette with a very fine tip is carefully guided to the surface of a neuron under microscopic observation. youtube.comyoutube.com Gentle suction is applied to form a high-resistance seal between the pipette tip and the cell membrane, after which the membrane patch is ruptured, allowing direct electrical access to the neuron's interior. nih.govyoutube.com This configuration enables the measurement of changes in membrane potential or ionic currents in response to the application of Cholecystokinin (26-33) to the brain slice. nih.gov This method can reveal how the peptide alters neuronal excitability, synaptic transmission, and the function of specific ion channels. nih.govnih.gov

Analytical Techniques for Peptide Characterization and Quantification

Accurate characterization and quantification of Cholecystokinin (26-33) in biological samples are essential for understanding its distribution, metabolism, and physiological regulation.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of peptides like Cholecystokinin (26-33). fishersci.cascispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their relative hydrophobicity. scispace.com

In this method, a biological extract (e.g., from brain tissue or plasma) is injected into the HPLC system. nih.govnih.gov The sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile) is used to elute the components. scispace.com Peptides like CCK-8 are separated from other molecules and different CCK fragments based on their interaction with the column. HPLC is frequently combined with other detection methods, such as radioimmunoassay (RIA), to specifically quantify the amount of CCK-8 in the separated fractions. nih.govnih.govoipub.com This combined approach has been used to measure the concentrations of sulfated and non-sulfated CCK-8 in rat brain tissue. nih.gov

Immunoassays: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays are highly sensitive and specific methods for quantifying peptides in complex biological fluids like plasma, serum, or tissue homogenates. phoenixpeptide.comelisakits.co.uk

Radioimmunoassay (RIA) RIA is a classic and highly sensitive technique based on the principle of competitive binding. d-nb.info The assay involves a specific antibody raised against Cholecystokinin (26-33), a radiolabeled version of the peptide (e.g., ¹²⁵I-labeled CCK-8), and the unlabeled peptide in the sample. d-nb.infosceti.co.jp The labeled and unlabeled peptides compete for a limited number of antibody binding sites. sceti.co.jp After separation of the antibody-bound and free peptide, the radioactivity of the bound fraction is measured. The concentration of CCK-8 in the sample is determined by comparing its ability to displace the radiolabeled tracer with that of a known standard curve. sceti.co.jp

Table 2: Performance Characteristics of a Cholecystokinin (26-33) RIA Kit

| Parameter | Value | Source |

|---|---|---|

| Sensitivity | 66.6 pg/mL | phoenixpeptide.com |

| Linear Range | 10 – 1280 pg/mL | phoenixpeptide.com |

| Cross-Reactivity (CCK (26-33) Non-Sulfated) | 100% | phoenixpeptide.com |

| Cross-Reactivity (CCK-33 Porcine) | 100% | phoenixpeptide.com |

Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is another widely used immunoassay that offers high sensitivity and does not require radioactive materials. mybiosource.commybiosource.com Several formats exist, including competitive and sandwich ELISAs. mybiosource.commybiosource.com

In a competitive ELISA, the wells of a microtiter plate are pre-coated with CCK. mybiosource.com The sample containing unknown amounts of CCK-8 is added along with a fixed amount of enzyme-labeled antibody. The sample CCK and the coated CCK compete for antibody binding. The amount of bound enzyme is inversely proportional to the concentration of CCK-8 in the sample. mybiosource.com

In a sandwich ELISA, the plate is coated with a capture antibody specific for CCK. The sample is added, and any CCK-8 present binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which binds to a different site on the captured CCK-8, forming a "sandwich". mybiosource.com The amount of color produced by the enzyme's substrate is directly proportional to the amount of CCK-8 in the sample. mybiosource.com

Table 3: Performance Characteristics of Cholecystokinin (CCK) ELISA Kits

| Parameter | Kit 1 | Kit 2 | Source |

|---|---|---|---|

| Assay Type | Enzyme Immunoassay (EIA) | Competitive Inhibition ELISA | phoenixpeptide.comcloud-clone.com |

| Sensitivity | 0.06 ng/mL | < 4.64 pg/mL | phoenixpeptide.comcloud-clone.com |

| Linear / Detection Range | 0.06 – 0.85 ng/mL | 12.35 – 1,000 pg/mL | phoenixpeptide.comcloud-clone.com |